molecular formula C9H9F3N2O B016561 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE CAS No. 154187-45-8

3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE

Cat. No.: B016561
CAS No.: 154187-45-8
M. Wt: 218.18 g/mol
InChI Key: PUYZOKJLNFUGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine is a synthetic organic compound characterized by the presence of a diaziridine ring, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine typically involves the reaction of a suitable precursor with a diaziridine-forming reagent. Common synthetic routes may include:

    Cyclization reactions: Starting from a precursor containing the necessary functional groups, cyclization can be induced under specific conditions to form the diaziridine ring.

    Substitution reactions: Introducing the trifluoromethyl and methoxyphenyl groups through substitution reactions on a pre-formed diaziridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The trifluoromethyl and methoxyphenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme inhibition or protein modification.

    Medicine: Potential use in drug development or as a diagnostic tool.

    Industry: Applications in materials science or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diaziridine ring may participate in specific binding interactions, while the trifluoromethyl and methoxyphenyl groups can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-3-(trifluoromethyl)diazirine: Similar structure but with a diazirine ring instead of a diaziridine ring.

    3-(3-Methoxyphenyl)-3-(trifluoromethyl)aziridine: Contains an aziridine ring instead of a diaziridine ring.

Uniqueness

3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine is unique due to the presence of both the trifluoromethyl and methoxyphenyl groups, which can impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYZOKJLNFUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440369
Record name 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154187-45-8
Record name 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE
Reactant of Route 2
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE
Reactant of Route 3
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE
Reactant of Route 4
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE
Reactant of Route 5
Reactant of Route 5
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE
Reactant of Route 6
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.